molecular formula C10H10N2O B1619098 2-Methoxyquinolin-8-amine CAS No. 134829-04-2

2-Methoxyquinolin-8-amine

Cat. No.: B1619098
CAS No.: 134829-04-2
M. Wt: 174.2 g/mol
InChI Key: QURAWDWTNZXEDT-UHFFFAOYSA-N
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Description

2-Methoxyquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family. It features a quinoline core with a methoxy group at the second position and an amine group at the eighth position.

Scientific Research Applications

Mechanism of Action

Target of Action

2-Methoxyquinolin-8-amine is a type of 8-quinolinamine . Quinolinamines have been reported to exhibit potent in vitro antimalarial activity . They are also known to have antileishmanial, antifungal, and antibacterial activities . Therefore, the primary targets of this compound are likely to be similar to those of other 8-quinolinamines, which include various parasites, fungi, and bacteria .

Mode of Action

It is known that 8-quinolinamines interact with their targets to inhibit their growth and proliferation . This interaction could involve binding to specific proteins or enzymes within the target organisms, disrupting their normal functions and leading to their death .

Biochemical Pathways

Given its broad-spectrum anti-infective properties, it is likely that it affects multiple pathways within the target organisms . These could include pathways involved in DNA replication, protein synthesis, and energy production, among others .

Pharmacokinetics

It is known that 8-quinolinamines can be effectively delivered to their target organisms, suggesting that they have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of growth and proliferation of the target organisms, leading to their death . This includes various parasites, fungi, and bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances that could interact with the compound, and the resistance mechanisms of the target organisms

Biochemical Analysis

Biochemical Properties

2-Methoxyquinolin-8-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound inhibits the activity of DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial properties . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may exhibit different biological activities, necessitating careful monitoring in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it inhibits the activity of enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, this compound influences metabolic flux and metabolite levels, leading to altered cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound is transported into cells via specific membrane transporters and binds to intracellular proteins, facilitating its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression . Additionally, it may be targeted to mitochondria, influencing cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinolin-8-amine typically involves the functionalization of the quinoline ring. One common method is the nucleophilic substitution reaction where 2-methoxyquinoline is treated with an amine source under specific conditions. For instance, the preparation method may involve ammoniating 2-methoxy-8-bromoquinoline in a solvent such as dimethylsulfoxide or N, N-dimethylformamide at elevated temperatures (60-120°C) in the presence of a catalyst like copper acetylacetonate .

Industrial Production Methods: Industrial production methods often employ greener and more efficient processes. Techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of recyclable catalysts are explored to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. For example, oxidation can convert the amine group to a nitro group.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction can convert nitro groups back to amines.

    Substitution: This reaction involves the replacement of one functional group with another. For instance, halogenation can replace a hydrogen atom with a halogen.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while reduction can regenerate the amine from nitro compounds .

Comparison with Similar Compounds

    8-Quinolinamine: Similar in structure but lacks the methoxy group at the second position.

    2-Methylquinolin-8-amine: Similar but has a methyl group instead of a methoxy group at the second position.

    2-Ethoxyquinolin-8-amine: Similar but has an ethoxy group at the second position.

Uniqueness: 2-Methoxyquinolin-8-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURAWDWTNZXEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331275
Record name 2-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134829-04-2
Record name 2-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thus, the 8-amino-2-chloroquinoline VI was allowed to react with a solution of sodium methylate in DMF (prepared under nitrogen by adding sodium hydride to a solution of methanol in DMF accompanied by the liberation of hydrogen). This procedure afforded 8-amino-2-methoxyquinoline VII. The introduction of the 8-(4-amino-1-methylbutyl) side chain was accomplished in the same manner as for the COMPARATIVE COMPOUND (U.S. Pat. No. 4,431,801). Thus intermediate VII was treated with 4-iodo-1-phthalimidopentane to give the target precursor 8-(4-phthalimido-1-methylbutylamino)quinoline VIII. The phthalimido group was removed with hydrazine to give the title compound free base IX. The free base was treated with succinic acid in a suitable solvent system to give the 2-methoxy target compound X as the succinic acid salt.
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Synthesis routes and methods II

Procedure details

2-Methoxy-8-nitroquinoline, as described above in Step D, (2.07 g, 10.14 mmol) was dissolved in EtOH (150 mL) and EtOAc (150 mL), the vessel was degassed, Pd/C (200 mg, 10 wt %) was added and the vessel was filled with H2 (1 atm). After 1 hour, the reaction was filtered through a pad of celite and concentrated in vacuo. The residue was chromatographed on silica gel, eluting with CH2Cl2, to yield the above-titled compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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